4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole
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Overview
Description
4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of the oxazole intermediate with a sulfonyl chloride derivative.
Thioether formation: The final step may involve the reaction of the sulfonylated oxazole with a thiol derivative to introduce the thioether group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole
- 4-((4-Bromophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole
- 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(furan-2-yl)oxazole
Uniqueness
The uniqueness of 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and fluorobenzyl groups, along with the thiophene ring, may confer unique properties compared to other oxazole derivatives.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO3S3/c21-14-5-9-16(10-6-14)29(24,25)19-20(26-18(23-19)17-2-1-11-27-17)28-12-13-3-7-15(22)8-4-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWRGFWHJZBIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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